1,5-Bis[(3-methylphenyl)methoxy]naphthalene
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Overview
Description
1,5-Bis[(3-methylphenyl)methoxy]naphthalene is an organic compound with the molecular formula C26H24O2 It is a derivative of naphthalene, substituted with two 3-methylphenylmethoxy groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis[(3-methylphenyl)methoxy]naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene with 3-methylphenylmethanol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Formation of the intermediate: Naphthalene is reacted with 3-methylphenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1,5-dihydroxy-3-methylphenylmethylnaphthalene.
Etherification: The intermediate is then subjected to etherification using a suitable etherifying agent, such as dimethyl sulfate or methyl iodide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[(3-methylphenyl)methoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
1,5-Bis[(3-methylphenyl)methoxy]naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[(3-methylphenyl)methoxy]naphthalene involves its interaction with molecular targets, such as enzymes and receptors, through various pathways. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis[(4-methylphenyl)methoxy]naphthalene: Similar structure with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,5-Bis[(3-chlorophenyl)methoxy]naphthalene: Similar structure with 3-chlorophenyl groups instead of 3-methylphenyl groups.
1,5-Bis[(3-methoxyphenyl)methoxy]naphthalene: Similar structure with 3-methoxyphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,5-Bis[(3-methylphenyl)methoxy]naphthalene is unique due to the presence of 3-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
143936-24-7 |
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Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,5-bis[(3-methylphenyl)methoxy]naphthalene |
InChI |
InChI=1S/C26H24O2/c1-19-7-3-9-21(15-19)17-27-25-13-5-12-24-23(25)11-6-14-26(24)28-18-22-10-4-8-20(2)16-22/h3-16H,17-18H2,1-2H3 |
InChI Key |
XPZBCVUDKCJRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC(=C4)C |
Origin of Product |
United States |
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